molecular formula C15H16N2O2 B12496174 N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide

N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide

Cat. No.: B12496174
M. Wt: 256.30 g/mol
InChI Key: XAZXXRCCQVZBCK-UHFFFAOYSA-N
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Description

N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a hydroxybenzyl group attached to an amino phenylacetamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide typically involves the reaction of 3-hydroxybenzylamine with 4-nitrophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group may yield quinones, while reduction of a nitro group may produce an amino derivative.

Scientific Research Applications

N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide: Similar structure with an ethoxy group instead of a hydroxy group.

    N-{4-[(3-methoxybenzyl)amino]phenyl}acetamide: Contains a methoxy group instead of a hydroxy group.

    N-{4-[(3-chlorobenzyl)amino]phenyl}acetamide: Features a chloro group instead of a hydroxy group.

Uniqueness

N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide is unique due to the presence of the hydroxybenzyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[4-[(3-hydroxyphenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N2O2/c1-11(18)17-14-7-5-13(6-8-14)16-10-12-3-2-4-15(19)9-12/h2-9,16,19H,10H2,1H3,(H,17,18)

InChI Key

XAZXXRCCQVZBCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC(=CC=C2)O

Origin of Product

United States

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